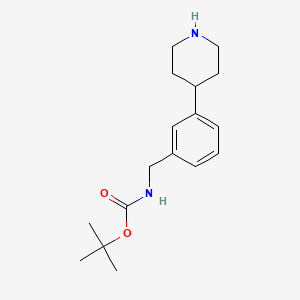

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate

Description

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a carbamate-protected amine derivative featuring a benzyl group substituted at the meta position with a piperidin-4-yl moiety. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and antimicrobial agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. Its structural flexibility allows for modifications that enhance bioavailability, metabolic stability, and target specificity .

Properties

IUPAC Name |

tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFONSPCWQUCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467773 | |

| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725228-49-9 | |

| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 3-(piperidin-4-yl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)benzylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity and influencing neurological processes. The compound may also affect cellular pathways by altering membrane potential or enzyme activity .

Comparison with Similar Compounds

Tert-butyl 3-(aminomethyl)benzylcarbamate (CAS 914465-97-7)

Tert-butyl 4-(aminomethyl)benzylcarbamate (Compound 89)

- Structural Difference : Substitution occurs at the para position of the benzyl group instead of meta.

- Functional Impact : Positional isomerism affects molecular geometry and binding interactions. Para-substituted analogs often exhibit improved solubility due to symmetrical charge distribution.

- Synthesis: Synthesized via coupling of 4-(aminomethyl)benzylamine with Boc anhydride, highlighting the versatility of carbamate protection strategies .

Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate (CAS 2308507-34-6)

- Structural Difference : Incorporates a 4-methylthiazole ring at the benzyl para position.

- Functional Impact : The thiazole moiety introduces aromatic heterocyclic character, enhancing π-π stacking interactions in protein binding. This modification increases lipophilicity (LogP ~2.5) compared to the piperidine analog.

- Applications : Used in kinase inhibitor research, leveraging thiazole’s affinity for ATP-binding pockets .

Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS 1021339-30-9)

- Structural Difference : Replaces the benzyl group with a chlorinated hydroxypyridine ring.

- Functional Impact : The pyridine ring’s electron-withdrawing effect and hydrogen-bonding capacity (via hydroxyl group) alter solubility and metabolic stability. Molecular weight (244.67 g/mol) is lower than the piperidine analog.

- Applications : Explored in antiviral and anti-inflammatory agent development .

DMPI and CDFII (MRSA Synergists)

- Structural Difference : Feature piperidin-4-yl groups attached to indole or fluoroindole systems instead of benzylcarbamate.

- Functional Impact : These compounds exhibit potent synergy with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting the piperidine moiety enhances membrane penetration. However, the benzylcarbamate in tert-butyl 3-(piperidin-4-yl)benzylcarbamate may offer better pharmacokinetic profiles due to reduced CYP450 interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~306.4 | ~2.8 | <0.1 (aqueous) |

| Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate | 304.4 | ~2.5 | 0.15 (DMSO) |

| Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate | 244.7 | ~1.9 | 1.2 (MeOH) |

Biological Activity

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate, a compound with the CAS number 725228-49-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a tert-butyl group attached to a piperidine ring, which is further linked to a benzyl carbamate moiety. The structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antibacterial properties against various Gram-positive bacteria, including strains resistant to conventional antibiotics such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium). The effective concentration range reported is between 0.78 to 3.125 µg/mL, suggesting a strong bactericidal effect comparable to last-resort antibiotics .

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. Specific IC50 values are yet to be established, but ongoing research aims to elucidate the extent of its anticancer potential.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. This includes studies on its effect on DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis in pathogens .

Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of various piperidine derivatives highlighted the superior activity of this compound against resistant bacterial strains. The compound's ability to disrupt biofilm formation was particularly noted, enhancing its potential as a therapeutic agent in treating chronic infections .

Cytotoxicity Against Cancer Cells

Research conducted on several derivatives revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. While specific data for this compound are still being compiled, initial findings suggest promising anticancer properties that warrant further investigation.

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Strong against MRSA and VRE | Under investigation | Potential DHODH inhibitor |

| Other Piperidine Derivatives | Varies | Varies | Varies |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(piperidin-4-yl)benzylcarbamate in academic laboratories?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a nitrobenzaldehyde derivative with 4-N-BOC-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form intermediates .

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines.

- Protection/Deprotection : Using tert-butyl carbamate (BOC) groups to protect amines, followed by acidic deprotection (e.g., TFA) when required .

Purification is achieved via column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity by matching proton/carbon shifts to expected patterns (e.g., tert-butyl protons at ~1.4 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z = 615 [M+H]⁺ in one analog) and purity .

- Exact Mass Spectrometry : High-resolution MS confirms the empirical formula (e.g., C₁₆H₂₄N₂O₂, exact mass 276.1838) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Temperature Control : Prolonged heating (e.g., 90°C for 6 hours) improves coupling efficiency in amide bond formation .

- Catalyst Screening : Testing Pd/C vs. Raney Ni for nitro reductions to minimize by-products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. What strategies are employed to resolve contradictions in spectral data during structural characterization?

- Cross-Validation : Compare NMR/LCMS data with structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to distinguish overlapping signals in complex spectra .

- Computational Modeling : Predict NMR shifts using tools like ACD/Labs or Gaussian .

Q. How is this compound utilized in medicinal chemistry for target validation?

- Kinase Inhibition Assays : The compound serves as a precursor for macrocyclic kinase inhibitors. Biochemical assays (e.g., ATP-competitive binding) evaluate IC₅₀ values .

- Structural Modifications : Introducing fluorinated or cyano groups (e.g., tert-butyl 4-(2-cyanoacetyl) derivatives) enhances target selectivity .

Q. What methodologies address low yields in the final deprotection step of the BOC group?

Q. How do structural analogs of this compound influence pharmacological activity?

Q. What computational tools are used to predict the reactivity of this compound in novel reactions?

Q. How can researchers mitigate challenges in scaling up laboratory synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.